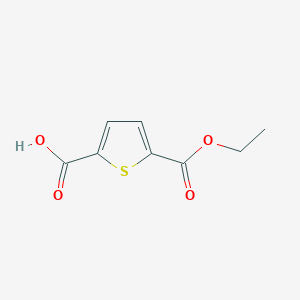

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H8O4S . It is used in various applications and has a molecular weight of 200.22 .

Synthesis Analysis

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid involves several steps. A possible reaction scheme includes the alkylation of thiophene with carbon tetrachloride, leading to 2-trichloromethylthiophene, and alcoholysis of the product giving the corresponding 2-thiophenecarboxylate . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The IUPAC name for this compound is 5-(ethoxycarbonyl)-1H-1lambda3-thiophene-2-carboxylate . The InChI code is 1S/C8H9O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,13H,2H2,1H3,(H,9,10)/p-1 .Chemical Reactions Analysis

Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.22 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

“5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” serves as an intermediate in various organic synthesis processes. Its structure is amenable to coupling reactions and olefinations, which are fundamental in constructing complex organic molecules for pharmaceuticals, agrochemicals, and dyestuff fields .

Pharmaceutical Research

In pharmaceutical research, thiophene derivatives are explored for their potential biological activities. The ethoxycarbonyl group in “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” may offer unique interactions with biological targets, aiding in the development of new medications .

Agrochemical Development

The compound’s reactivity makes it valuable in the synthesis of agrochemicals. Researchers can modify its structure to produce compounds that protect crops from pests and diseases or enhance growth .

Material Science

Thiophene derivatives are utilized in material science, particularly in the development of corrosion inhibitors. The specific properties of “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” could be harnessed to improve such applications .

Organic Electronics

In the field of organic electronics, thiophene-based molecules play a prominent role. They are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s structure could be integral in developing new electronic materials .

Dye Manufacturing

As an intermediate in dyestuff chemistry, “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” can contribute to the synthesis of complex dye molecules, which are used in various industries ranging from textiles to biological staining agents .

Eigenschaften

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

CAS RN |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

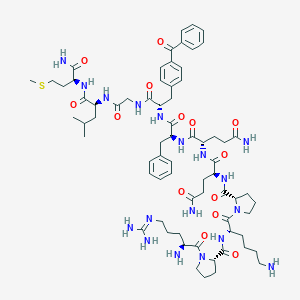

![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)